Boc-D-Leu-OH
CAS No.: 16937-99-8
Cat. No.: VC21540877
Molecular Formula: C11H23NO5
Molecular Weight: 249.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 16937-99-8 |
---|---|
Molecular Formula | C11H23NO5 |
Molecular Weight | 249.3 g/mol |
IUPAC Name | (2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Standard InChI | InChI=1S/C11H21NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m1/s1 |
Standard InChI Key | URQQEIOTRWJXBA-DDWIOCJRSA-N |
Isomeric SMILES | CC(C)C[C@H](C(=O)O)NC(=O)OC(C)(C)C.O |
SMILES | CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O |
Chemical Identity and Structure
Basic Information
Boc-D-Leu-OH refers to the D-isomer of leucine protected with a tert-butyloxycarbonyl (Boc) group at the amino terminus. This compound is frequently encountered in its monohydrate form (Boc-D-Leu-OH·H₂O). The chemical identity parameters of this compound are summarized in Table 1.
Table 1: Chemical Identity of Boc-D-Leu-OH
Parameter | Information |
---|---|
Chemical Name | (2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
CAS Number | 16937-99-8 (hydrate); 200937-17-3 (also referenced) |
Molecular Formula | C₁₁H₂₁NO₄ (anhydrous); C₁₁H₂₁NO₄·H₂O (monohydrate) |
Molecular Weight | 231.29 g/mol (anhydrous); 249.3 g/mol (monohydrate) |
SMILES Notation | CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O |
InChI Key | URQQEIOTRWJXBA-DDWIOCJRSA-N |
Structural Characteristics
Boc-D-Leu-OH contains a D-configured leucine amino acid with a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group. The Boc group serves as a protective strategy for the alpha-amino function during peptide synthesis, preventing unwanted side reactions. The D-configuration refers to the stereochemistry at the alpha carbon, which is opposite to the naturally occurring L-leucine found in proteins .
Physical and Chemical Properties
Physical State and Appearance
Boc-D-Leu-OH is available in different forms: the monohydrate appears as a white crystalline powder, while the anhydrous form is typically an oil. The water of hydration can be removed by heating the Boc-D-Leu-OH·H₂O in a vacuum oven .
Physicochemical Properties
The key physicochemical properties of Boc-D-Leu-OH are presented in Table 2, which summarizes important parameters for research and application considerations.
Table 2: Physicochemical Properties of Boc-D-Leu-OH
Analytical Methods and Quality Assessment
Identification Methods
Identification of Boc-D-Leu-OH can be performed using several analytical techniques:
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Infrared (IR) spectroscopy: Comparing against reference spectrum
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Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H-NMR, ¹³C-NMR, and occasionally ³¹P-NMR
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Optical rotation measurement
Applications in Research and Industry
Peptide Synthesis
Boc-D-Leu-OH is primarily used in Boc-chemistry solid-phase peptide synthesis (SPPS), a methodology for creating peptides in a controlled, step-wise manner. The Boc protecting group serves as a temporary protection for the alpha-amino group, which can be selectively removed under acidic conditions without affecting other functional groups in the peptide chain .
The use of D-amino acids like Boc-D-Leu-OH in peptides can:
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Enhance proteolytic stability
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Induce specific conformational changes
Pharmaceutical Research
The D-isomer of leucine has been identified to possess specific biological activities that differ from its L-counterpart. Research has shown that D-leucine exhibits:
These properties make Boc-D-Leu-OH a valuable starting material in pharmaceutical research for the development of peptide-based therapeutics with enhanced stability against enzymatic degradation.
Solution and Stock Preparation
For research applications requiring precise concentrations, Table 3 provides guidance on preparing stock solutions of Boc-D-Leu-OH at various concentrations.
Table 3: Stock Solution Preparation Guide for Boc-D-Leu-OH
Concentration | 1 mg | 5 mg | 10 mg |
---|---|---|---|
1 mM | 4.0112 mL | 20.0562 mL | 40.1123 mL |
5 mM | 0.8022 mL | 4.0112 mL | 8.0225 mL |
10 mM | 0.4011 mL | 2.0056 mL | 4.0112 mL |
Volume of solvent (mL) required to prepare stock solutions at the specified concentrations
Comparison with Related Compounds
Comparison with L-Isomer
Boc-D-Leu-OH differs from its L-isomer (Boc-L-Leu-OH) primarily in stereochemistry, which leads to significant differences in biological activity and application. Table 4 compares key properties of these isomers.
Table 4: Comparison of Boc-D-Leu-OH and Boc-L-Leu-OH
Property | Boc-D-Leu-OH | Boc-L-Leu-OH |
---|---|---|
CAS Number | 16937-99-8 | 13139-15-6 |
Optical Rotation | +21.5° to +26.5° | −25±0.5° |
Natural Occurrence | Unnatural isomer | Corresponds to naturally occurring amino acid |
Primary Applications | Research, specialized peptides | Standard peptide synthesis, mimics natural proteins |
The D-configuration provides unique properties, particularly resistance to proteolytic enzymes that typically degrade L-amino acid-containing peptides .
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